N-{[1-(dimethylamino)cyclohexyl]methyl}butanamide
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Overview
Description
N-{[1-(dimethylamino)cyclohexyl]methyl}butanamide is a chemical compound with a molecular formula of C13H27N2O. It is known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a dimethylamino group and a butanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}butanamide typically involves the reaction of cyclohexylmethylamine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylamino)cyclohexyl]methyl}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-{[1-(dimethylamino)cyclohexyl]methyl}butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can trigger various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
- N-{[1-(dimethylamino)cyclohexyl]methyl}propionamide
Uniqueness
N-{[1-(dimethylamino)cyclohexyl]methyl}butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H26N2O |
---|---|
Molecular Weight |
226.36 g/mol |
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]butanamide |
InChI |
InChI=1S/C13H26N2O/c1-4-8-12(16)14-11-13(15(2)3)9-6-5-7-10-13/h4-11H2,1-3H3,(H,14,16) |
InChI Key |
PSBPGGVIXFPVCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1(CCCCC1)N(C)C |
Origin of Product |
United States |
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